![molecular formula C16H23N3O4S B4239301 4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine
Overview
Description
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine, commonly known as MGPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
MGPG has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders.
Mechanism of Action
The exact mechanism of action of MGPG is not yet fully understood. However, it is believed to act through the modulation of the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
MGPG has been shown to have a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the activation of the opioid system, and the modulation of ion channels. These effects contribute to its analgesic, anti-inflammatory, and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
MGPG has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on MGPG. One area of interest is the development of new drugs based on MGPG for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MGPG and its potential applications in other fields, such as neuroscience and cancer research. Finally, the optimization of the synthesis method for MGPG and the development of more efficient and cost-effective methods for its production are also important areas for future research.
Conclusion:
In conclusion, MGPG is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its analgesic, anti-inflammatory, and anticonvulsant properties make it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and its potential applications in other fields.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13-7-9-19(10-8-13)16(21)12-17-15(20)11-18-24(22,23)14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRBPZKVUTYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonylamino-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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